molecular formula C12H14O3 B173368 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde CAS No. 153200-64-7

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Cat. No. B173368
M. Wt: 206.24 g/mol
InChI Key: GRDGKQILTBTXSJ-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” is a chemical compound with the molecular formula C12H12F2O4 . It is an intermediate metabolite of an active small molecule compound .


Synthesis Analysis

While specific synthesis methods for “3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde” are not available, cyclopropanation strategies are often used in the synthesis of complex molecular architectures containing cyclopropanes .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid” includes a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzoic acid moiety .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Processes : The compound has been used in various synthetic processes. For instance, it has been involved in the synthesis of benzaldehyde derivatives and Schiff base compounds, demonstrating its utility in complex chemical reactions (Güler et al., 2012).

  • Structural Characterization : Studies have shown that the structural properties of similar benzaldehyde derivatives are explored through methods like X-ray crystallography, revealing details about molecular conformations and interactions (Jin & Zhou, 2010).

Chemical Synthesis and Optimization

  • Optimization of Synthetic Routes : Studies have focused on optimizing the synthesis of similar compounds, indicating the ongoing research in improving the efficiency and yield of such chemical processes (Collins et al., 2016).

Applications in Molecular Studies

  • Molecular Imaging and Labeling : The compound's derivatives have been used in molecular imaging, utilizing isotopically labeled versions for research in biochemistry and pharmacology (Collins et al., 2016).

  • Investigation of Molecular Interactions : There is significant interest in understanding the interactions at a molecular level, such as hydrogen bonding, which is critical for applications in materials science and drug design (Wu, 2009).

Catalytic and Photochemical Applications

  • Catalysis : Research shows its utility in catalytic processes, suggesting its potential application in industrial chemistry for the synthesis of various compounds (Tandon et al., 2006).

  • Photocatalytic Applications : The compound and its derivatives have been studied for their photocatalytic properties, which are crucial in the development of new materials and environmental applications (Yurdakal et al., 2009).

properties

IUPAC Name

3-(cyclopropylmethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGKQILTBTXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623812
Record name 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

CAS RN

153200-64-7
Record name 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-4-methoxybenzaldehyde (400 g, 2.63 mole)and bromomethylcyclopropane (426 g, 3.2 mole) in 1 L dimethylformamide (DMF) was stirred with potassium carbonate (K2CO3) (483 g, 3.5 mole) at 55° C. for 3.5 h. Then, 1 L of water was added, the mixture chilled on ice, and Intermediate 1 filtered as a white solid, (535 g, 99%). m/z 207 (MH+).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
426 g
Type
reactant
Reaction Step One
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A vigorously stirred mixture of 3-hydroxy-4-methoxybenzaldehyde (20 g, 131 mmol), chloromethylcyclopropane (18.2 mL, 197 mmol) and powdered potassium carbonate (27.3 g, 197 mol) in dimethylformamide (400 mL) was heated under an argon atmosphere at 80° C. for 9 h. The mixture was allowed to cool and was filtered through Celite. The filtrate was concentrated under reduced pressure, the residue was extracted twice with ethyl acetate, the organic extract was washed five times with saturated aqueous sodium carbonate and was dried (sodium sulfate). The solvent was removed in vacuo to provide an off-white solid (21.2 g, 78%): m.p. 67°-69° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Rizzi, G Amari, F Pivetti, M Delcanale… - Journal of Medicinal …, 2023 - ACS Publications
Aiming at the inhaled treatment of pulmonary diseases, the optimization process of the previously reported MAPI compound 92a is herein described. The project was focused on …
Number of citations: 3 pubs.acs.org

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